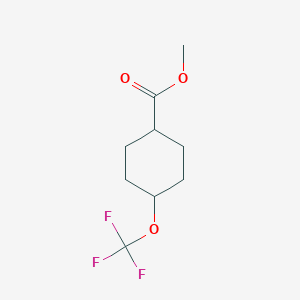
Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate typically involves the reaction of cis-4-(trifluoromethoxy)cyclohexanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of cis-4-(trifluoromethoxy)cyclohexanecarboxylic acid.
Reduction: Formation of cis-4-(trifluoromethoxy)cyclohexanol.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- Methyl cis-4-(methoxy)cyclohexanecarboxylate
- Methyl cis-4-(ethoxy)cyclohexanecarboxylate
- Methyl cis-4-(fluoromethoxy)cyclohexanecarboxylate
Comparison: Methyl cis-4-(trifluoromethoxy)cyclohexanecarboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H13F3O3 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h6-7H,2-5H2,1H3 |
InChI Key |
PYBGPRYVPCKNML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















